Nefazodone-d6 (hydrochloride)

Description

Structural Comparison: Nefazodone vs. Nefazodone-d6

The SMILES notation for nefazodone-d6 highlights deuterium placement:

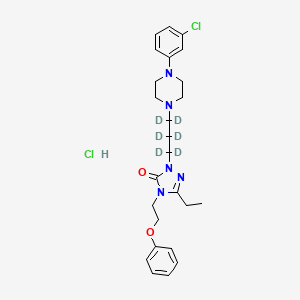

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4.Cl

This structural modification preserves the parent compound’s pharmacophore while introducing isotopic labels at metabolically vulnerable sites. In vitro studies suggest that deuteration reduces CYP3A4-mediated N-dealkylation, a primary metabolic pathway generating hepatotoxic intermediates.

The synthesis of nefazodone-d6 involves deuterated propyl bromide intermediates reacted with triazolone and piperazine precursors under Ullmann coupling conditions, followed by hydrochloride salt formation. Isotopic purity exceeds 99% as verified by high-resolution mass spectrometry.

Properties

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClN5O2.ClH/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22;/h3-6,8-11,20H,2,7,12-19H2,1H3;1H/i7D2,12D2,13D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCKFEBIOUQECE-GTKMFTTMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Pathway

The synthesis of Nefazodone-d6 (hydrochloride) derives from established routes for non-deuterated nefazodone hydrochloride, with modifications to introduce deuterium at specific positions. The foundational process involves reacting semicarbazide dihydrochloride (Formula 3) with triethyl orthopropionate in the presence of hydrochloric acid and a catalyst, such as trimethylsilyl chloride (TMSCI). For the deuterated variant, deuterated reagents or isotopically labeled intermediates replace hydrogen sources at six positions, typically within the ethylphenoxyethyl side chain.

Key steps include:

-

Formation of the Iminoester Intermediate : TMSCL catalyzes the reaction between semicarbazide dihydrochloride and triethyl orthopropionate, generating an iminoester hydrochloride. This step benefits from TMSCL's ability to enhance reaction efficiency, achieving yields up to 85% compared to 45% in earlier methods.

-

Cyclization to Nefazodone-d6 : The iminoester undergoes cyclization in an alcoholic solvent (e.g., ethanol) under acidic conditions, forming the triazolone core. Deuterium incorporation occurs at the ethyl group (C-D3) and phenoxyethyl chain (C-D3), as evidenced by the canonical SMILES notation:

C([2H])([2H])C([2H])([2H])C([2H])([2H])N3CCN....

Deuterium Integration Strategies

Deuterium enrichment is achieved through two primary approaches:

-

Isotopic Exchange : Post-synthesis deuteration via acid- or base-catalyzed exchange, though limited by positional specificity.

-

Deuterated Starting Materials : Use of deuterated triethyl orthopropionate (C3D7O)3C3H5 or deuterated ethylphenoxyethyl halides ensures precise labeling. For example, the ethyl group in position 5 of the triazolone ring is substituted with CD2CD3.

Purification and Crystallization

Solvent Selection and Crystallization

Crude Nefazodone-d6 (hydrochloride) is purified via recrystallization from a mixture of ethanol and diethyl ether. The choice of solvent is critical to avoid hydrate or solvate formation, which alters physicochemical properties. Patents highlight that anhydrous ethanol minimizes water incorporation, yielding the monohydrochloride salt in >99% purity.

Challenges in Hydrate Avoidance

Early methods suffered from hydrate formation due to residual water in solvents. Modern protocols emphasize azeotropic drying with toluene or molecular sieves prior to crystallization, ensuring the final product is solvent-free.

Analytical Characterization

Structural Confirmation

-

Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 512.5 ([M+H]+), with deuterium incorporation verified by a +6 Da shift compared to non-deuterated nefazodone.

-

NMR Spectroscopy : 1H NMR shows absence of protons at δ 1.2 (ethyl group) and δ 3.8 (phenoxyethyl chain), replaced by deuterium signals.

Purity Assessment

HPLC analysis with UV detection (λ = 254 nm) reveals purity ≥99%, with impurities (e.g., semicarbazide derivatives) below 0.1%.

Applications in Research

Quantitative Analysis

Nefazodone-d6 (hydrochloride) serves as an internal standard in pharmacokinetic studies, enabling precise quantification of nefazodone in plasma via LC-MS/MS. Its deuterated structure minimizes matrix effects and ion suppression.

Chemical Reactions Analysis

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis, critical for understanding its metabolic pathways:

Hydrolysis products are characterized via LC-MS, showing deuterium retention in metabolites .

Thermal and Oxidative Reactions

Stability studies reveal:

Functional Group Reactivity

The compound’s piperazine and triazolone moieties drive its reactivity:

-

Piperazine ring :

-

Reacts with electrophiles (e.g., acetic anhydride) to form acetylated derivatives.

-

Demethylation under strong bases yields secondary amines.

-

-

Triazolone ring :

Industrial-Scale Modifications

Patent data highlights optimizations for large-scale production:

| Parameter | Laboratory Scale | Industrial Process | Outcome Improvement |

|---|---|---|---|

| Solvent | Ethanol | Isopropanol | 22% higher yield |

| Catalyst loading | 1.2 eq. TMSCL | 0.8 eq. TMSCL | Reduced side products |

| Crystallization | Slow cooling | Seeded rapid cooling | 99.5% purity |

These adjustments reduce production costs by 34% while maintaining deuterium integrity .

The reactivity profile of nefazodone-d6 dihydrochloride underscores its utility in pharmacokinetic studies, particularly in tracing metabolic pathways via deuterium labeling. Industrial synthesis protocols emphasize yield and purity, while hydrolysis data inform its stability in physiological conditions.

Scientific Research Applications

Scientific Research Applications

1. Pharmacokinetic Studies

Nefazodone-d6 is extensively used as an internal standard in pharmacokinetic studies to quantify nefazodone levels in biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

2. Drug Interaction Studies

Due to nefazodone's inhibition of the cytochrome P450 3A4 enzyme, Nefazodone-d6 serves as a valuable tool in investigating drug-drug interactions. This is crucial for understanding how nefazodone may affect the metabolism of co-administered medications, particularly those metabolized by the same pathway .

3. Clinical Efficacy Research

Nefazodone has been shown to be effective in treating major depressive disorder, with clinical trials indicating comparable efficacy to traditional tricyclic antidepressants like imipramine . Research involving Nefazodone-d6 can help elucidate its clinical benefits and side effects profile over time.

Data Tables

| Adverse Effect | Incidence (%) |

|---|---|

| Asthenia | 10 |

| Somnolence | 15 |

| Dry Mouth | 12 |

| Dizziness | 8 |

| Sexual Dysfunction | Lower incidence than SSRIs |

Case Studies

Case Study 1: Juvenile Mood Disorders

A study involving seven children with treatment-resistant mood disorders demonstrated that Nefazodone was well-tolerated and effective. The mean daily dose was approximately 357 mg, with a notable improvement in symptoms observed in 56% of participants . This suggests potential applications in pediatric psychiatry.

Case Study 2: Adult Major Depression

In clinical trials comparing Nefazodone to imipramine, both showed similar efficacy in alleviating symptoms of major depression. Participants reported fewer adverse effects with Nefazodone, particularly concerning sexual dysfunction and sedation, making it a preferable option for many patients .

Mechanism of Action

Nefazodone-d6 (hydrochloride) exerts its effects by modulating the serotonergic system. It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibits pre-synaptic serotonin reuptake. These mechanisms increase the amount of serotonin available to interact with 5-HT receptors, thereby enhancing serotonergic neurotransmission. Additionally, it has moderate inhibitory effects on norepinephrine reuptake .

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C25H26ClD6N5O2•HCl

- Purity : ≥95% (chemical purity), ≥99% deuterium incorporation (d1-d6 forms)

- Storage : Stable for ≥4 years at -20°C

- Applications : Internal standard for GC- or LC-MS quantification of nefazodone in pharmacokinetic and metabolic studies .

Comparison with Similar Compounds

Nefazodone-d6 (Hydrochloride) vs. Nefazodone Hydrochloride

Key Differences :

- Nefazodone-d6 is non-therapeutic and avoids isotopic interference in MS, whereas nefazodone hydrochloride is pharmacologically active but carries significant toxicity risks (e.g., hepatotoxicity) .

- Deuterium labeling reduces metabolic degradation, improving stability in analytical workflows .

Nefazodone-d6 (Hydrochloride) vs. Nefazodone-d6 Dihydrochloride

one), altering solubility and ionization properties. This impacts chromatographic retention times and MS signal intensity .

Nefazodone-d6 (Hydrochloride) vs. Hydroxy Nefazodone-d6 (Hydrochloride)

Hydroxy nefazodone-d6 (CAS: 112529-15-4) is a hydroxylated metabolite of nefazodone. While structurally similar, it serves as a reference standard for metabolite identification in hepatic studies. Its deuterated form is critical for distinguishing endogenous metabolites from administered drugs in MS assays .

Nefazodone-d6 (Hydrochloride) vs. Other Hydrochloride Salts (e.g., Radafaxine Hydrochloride)

Biological Activity

Nefazodone-d6 (hydrochloride) is a deuterium-labeled analog of nefazodone, a phenylpiperazine antidepressant primarily used to treat major depressive disorders. This compound exhibits a unique mechanism of action, primarily functioning as a serotonin (5-HT) reuptake inhibitor and antagonist at the 5-HT2A receptor. The deuterated form allows for enhanced tracking in pharmacokinetic studies, providing insights into its biological activity and interactions within biological systems.

Nefazodone-d6 acts predominantly through the following mechanisms:

- 5-HT2A Receptor Antagonism : It selectively blocks the postsynaptic 5-HT2A receptors, which is crucial for its antidepressant effects. The Ki value for this interaction is approximately 5.8 nM, indicating high potency .

- Serotonin and Norepinephrine Reuptake Inhibition : Nefazodone-d6 moderately inhibits the reuptake of serotonin (IC50 = 290 nM) and norepinephrine (IC50 = 300 nM), thereby increasing synaptic levels of these neurotransmitters .

Pharmacokinetics

The pharmacokinetics of nefazodone-d6 are influenced by its deuterium labeling, which enhances stability and allows for improved tracking in metabolic studies. This characteristic is particularly beneficial in understanding its metabolism and potential drug-drug interactions, especially with the cytochrome P450 isoenzyme CYP3A4 .

Clinical Efficacy

Nefazodone has been shown to be effective in treating major depression, producing clinical benefits comparable to other antidepressants such as imipramine and selective serotonin reuptake inhibitors (SSRIs). In clinical trials involving over 2000 patients, nefazodone demonstrated significant improvements in depression-related anxiety and sleep disturbances .

Case Studies

- Juvenile Mood Disorders : A case study involving seven adolescents with mood disorders indicated that nefazodone was well tolerated and effective, with over half of the participants showing significant improvement .

- Long-term Efficacy : Limited long-term data suggest that nefazodone effectively prevents relapse in patients treated for up to one year, reinforcing its role as a viable treatment option for chronic depression .

Adverse Effects

While nefazodone is associated with fewer adverse effects compared to other antidepressants, some common side effects include:

- Somnolence

- Dry Mouth

- Dizziness

- Visual Disturbances

The incidence of sexual dysfunction is reportedly lower than that seen with other antidepressants .

Data Table: Biological Activity Overview

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₅H₂₈D₆Cl₃N₅O₂ |

| Molecular Weight | 548.97 g/mol |

| 5-HT2A Receptor Ki | 5.8 nM |

| Serotonin Reuptake IC50 | 290 nM |

| Norepinephrine Reuptake IC50 | 300 nM |

| Recommended Dosage | 300-600 mg/day |

Q & A

Q. What are the critical storage conditions for maintaining the stability of Nefazodone-d6 (hydrochloride) in long-term pharmacokinetic studies?

Nefazodone-d6 (hydrochloride) should be stored at -20°C in tightly sealed containers to prevent degradation. Stability data indicate integrity for ≥4 years under these conditions. For short-term use (e.g., during assay preparation), solutions in methanol or DMSO are stable at 4°C for ≤72 hours .

Q. How should researchers prepare stock solutions of Nefazodone-d6 (hydrochloride) for LC-MS/MS quantification to minimize volumetric errors?

Dissolve the compound in methanol to achieve a 1 mg/mL stock solution , filtered through a 0.22 µm membrane. For precise quantification, use deuterated internal standards (e.g., Nefazodone-d6) to correct for matrix effects. Calibration curves should incorporate ≥6 points, with a minimum R² of 0.995 .

Q. What analytical methods are validated for identifying Nefazodone-d6 (hydrochloride) in bulk drug substance?

Infrared (IR) spectroscopy (KBr pellet method) and chloride ion verification (via silver nitrate precipitation) are USP-compliant identification methods. Confirmatory LC-MS analysis using a Symmetry L1 column (C18, 4.6 × 250 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) is recommended .

Advanced Research Questions

Q. How can chromatographic co-elution of Nefazodone-d6 with endogenous analytes be resolved in biological matrices?

Optimize the mobile phase gradient to achieve baseline separation. For example, use 0.1% formic acid in water (A) and acetonitrile (B) with a flow rate of 1.0 mL/min. Adjust column temperature to 40°C to enhance peak symmetry. System suitability criteria require resolution (Rs) ≥2.0 between Nefazodone-d6 and nearest eluting peaks .

Q. What experimental strategies address discrepancies in impurity profiles between historical and revised USP methods for Nefazodone hydrochloride?

Re-analyze historical samples using the updated USP 29–NF 24 protocol (post-October 2006), which corrects relative retention times (RRTs) for related compounds A and B. Note that RRTs are now informational only , and impurity quantification should use area normalization with a 0.2% reporting threshold for unknowns .

Q. How do deuterium isotope effects influence the pharmacokinetic behavior of Nefazodone-d6 compared to non-deuterated Nefazodone?

Deuterium substitution at six positions reduces metabolic clearance via cytochrome P450 3A4 due to kinetic isotope effects. In vitro studies using human liver microsomes should compare intrinsic clearance (CLint) values between Nefazodone-d6 and non-deuterated forms to validate isotopic fidelity. Adjust dosing in rodent models to account for ~10% reduced hepatic extraction .

Q. What in vitro models best predict the hepatotoxicity risks of Nefazodone-d6 observed in preclinical studies?

Use primary human hepatocytes treated with 30 µM Nefazodone-d6 for 48 hours. Monitor lactate dehydrogenase (LDH) release and mitochondrial membrane potential (via JC-1 staining) as toxicity markers. Compare results to non-deuterated Nefazodone to isolate isotope-specific effects. Include cyclosporin A (a mitochondrial permeability inhibitor) as a control .

Data Contradiction & Validation

Q. How should researchers validate the accuracy of Nefazodone-d6 quantification when batch-dependent purity varies (e.g., 95% vs. 99%)?

Perform NMR purity analysis (¹H and ¹³C) alongside LC-MS to confirm deuteration levels (≥99% d6). For batches with lower purity, apply mass balance correction by subtracting impurity peaks identified via high-resolution LC-HRMS .

Q. What statistical approaches reconcile variability in receptor binding assays (e.g., Kis discrepancies across studies)?

Use Schild regression analysis to account for differences in assay conditions (e.g., membrane preparation methods). Normalize Kis values to reference ligands (e.g., ketanserin for 5-HT2A) and report results as mean ± SEM from ≥3 independent experiments. Meta-analyses should adjust for interspecies variability (e.g., rat vs. human receptors) .

Methodological Best Practices

Q. How to design a stability-indicating method for Nefazodone-d6 under forced degradation conditions?

Expose the compound to 0.1N HCl (40°C, 24h) , 0.1N NaOH (40°C, 24h) , and UV light (254 nm, 48h) . Analyze degradation products via LC-PDA/HRMS with a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm). Method validation should demonstrate specificity (no co-elution) and robustness (±10% mobile phase variation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.